6-Nitrophthalazine

Übersicht

Beschreibung

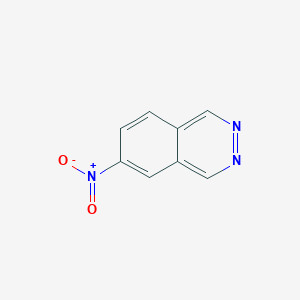

6-Nitrophthalazine is a nitrogen-containing heterocyclic compound with the molecular formula C8H5N3O2 It is a derivative of phthalazine, characterized by the presence of a nitro group at the sixth position of the phthalazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Nitrophthalazine can be synthesized through various methods. One common approach involves the nitration of phthalazine. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the nitration occurring at elevated temperatures. Another method involves the use of 6-nitrophthalhydrazide as a precursor, which can be converted to this compound through cyclization reactions .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly and efficient synthetic routes. For instance, a one-pot synthesis method involves the condensation of 1,2,3-triazolyl-pyrazole-carbaldehydes with active methylene compounds (such as malononitriles or ethyl cyanoacetate) and 6-nitrophthalhydrazide using sodium hydroxide under solvent-free conditions at room temperature .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group in 6-nitrophthalazine undergoes stepwise reduction to hydroxylamino, nitroso, and ultimately amino derivatives. Mechanistic studies on analogous nitroaromatic systems reveal:

Reduction Pathways

-

Catalytic Reduction : Iron(III) hydride complexes (e.g., [Fe(salen)₂]-μ-oxo) facilitate nitro → nitroso → hydroxylamine → amine conversion under mild conditions (80°C, HBpin as reductant) .

-

Enzymatic Reduction : Xanthine/xanthine oxidase systems selectively reduce nitro groups to amino derivatives under hypoxic conditions, with hydroxylamino intermediates exhibiting fluorescence .

Kinetic Data :

-

Rate-limiting step for nitro → nitroso conversion: ΔG‡ = 22.4 ± 4.0 kcal mol⁻¹ .

-

Nitroso → amine conversion: ΔrG = −117.4 kcal mol⁻¹ (highly exergonic) .

Amination

This compound reacts with hydroxylamine (HONH₂) in methanolic KOH to form 6-aminophthalazine, a precursor for DNA-intercalating agents .

| Reaction | Conditions | Yield |

|---|---|---|

| Nitrophthalazine → Aminophthalazine | HONH₂, KOH, EtOH/MeOH, 24 hours | 49% |

Chlorination

Chloroxidation of this compound derivatives yields dichlorinated phthalazinediones, useful in medicinal chemistry .

Electrophilic Reactivity

-

Baeyer-Villiger Oxidation : Nitro groups reduce reaction rates in analogous systems due to electron-withdrawing effects .

Side Reactions and Byproducts

Competing pathways during reduction or functionalization include:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of nitro(het)aromatic compounds, including 6-nitrophthalazine, as bioreductive prodrugs for targeted cancer therapy. These compounds can be activated in hypoxic tumor environments, selectively releasing cytotoxic agents that damage cancer cells while sparing healthy tissues. This specificity is achieved through gene-directed enzyme prodrug therapy (GDEPT), where the prodrug is converted into an active form by specific enzymes present in tumor cells .

- Case Study : A research group identified new nitroreductase-prodrug combinations that demonstrated enhanced cytotoxicity against prostate cancer cells. The study showed that certain derivatives of this compound exhibited significantly higher activity compared to traditional chemotherapeutics, indicating their potential for further development as anticancer agents .

1.2 Antimicrobial Activity

This compound derivatives have been investigated for their antimicrobial properties. Modifications to the nitro group and other structural elements have led to compounds with enhanced activity against various bacterial strains, including those responsible for nosocomial infections. The mechanism often involves inhibition of critical bacterial enzymes, making these compounds promising candidates for new antimicrobial therapies .

Environmental Applications

2.1 Detection of Environmental Pollutants

Nitroaromatic compounds like this compound are utilized in environmental monitoring due to their ability to undergo bioreduction in anaerobic conditions. This property allows for the development of sensors that can detect nitroaromatic pollutants in soil and water samples .

- Research Findings : Studies have shown that modified versions of this compound can serve as effective fluorescent probes for detecting low concentrations of environmental contaminants, thereby aiding in pollution control efforts .

Fluorescent Probes in Cancer Diagnostics

One of the most innovative applications of this compound is its use as a fluorescent probe for imaging hypoxic tumors. The compound can be designed to fluoresce upon reduction by nitroreductases present in tumor tissues, allowing for non-invasive imaging techniques that enhance the visualization of tumor hypoxia.

- Fluorescence Mechanism : Upon reduction, the nitro group converts to an amine form, resulting in a significant increase in fluorescence intensity. This property has been exploited in various studies to monitor tumor environments and assess treatment efficacy .

Data Tables and Comparative Analysis

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Prodrug | Enhanced cytotoxicity against prostate cancer cells |

| Environmental Science | Pollutant Detection | Effective fluorescent probe for environmental monitoring |

| Cancer Diagnostics | Imaging Hypoxic Tumors | Significant fluorescence enhancement upon reduction |

Wirkmechanismus

The mechanism of action of 6-nitrophthalazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antibacterial and antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Phthalazine: The parent compound of 6-nitrophthalazine, lacking the nitro group.

6-Aminophthalazine: A reduction product of this compound with an amino group instead of a nitro group.

Phthalazinone: A related compound with a carbonyl group at the second position.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other phthalazine derivatives and makes it a valuable compound for various applications .

Biologische Aktivität

6-Nitrophthalazine is a nitro-substituted phthalazine compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a phthalazine core with a nitro group at the 6th position, contributing to its unique reactivity and biological effects. The presence of the nitro group is crucial for its interaction with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects, including antimicrobial activity.

- Enzyme Inhibition : Studies have indicated that derivatives of nitrophthalazine can inhibit key enzymes in pathogens, suggesting a potential role in treating infections .

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus epidermidis and other nosocomial pathogens. The compound's mechanism likely involves disrupting bacterial cell function through enzyme inhibition and interference with biofilm formation .

2. Anti-parasitic Effects

Similar to its analogs, this compound has been evaluated for anti-parasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Its ability to inhibit iron-sulfur superoxide dismutase enzymes in these parasites highlights its potential as an anti-parasitic agent.

3. Anti-inflammatory Properties

Recent studies suggest that nitro compounds like this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests a dual role in both antimicrobial and anti-inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Nitrophthalazine | Nitro at position 5 | Notable anti-parasitic effects against T. cruzi; less studied for antibacterial activity. |

| 1,4-Dichloro-6-nitrophthalazine | Chlorine substitutions | Enhanced reactivity; potential applications in drug design due to structural modifications. |

Eigenschaften

IUPAC Name |

6-nitrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)8-2-1-6-4-9-10-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLAWBPLKDRQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423289 | |

| Record name | 6-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120493-12-1 | |

| Record name | 6-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.